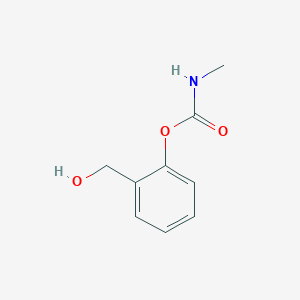

2-(Hydroxymethyl)phenyl methylcarbamate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-(hydroxymethyl)phenyl] N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-10-9(12)13-8-5-3-2-4-7(8)6-11/h2-5,11H,6H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKAIHMUDNLJIFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1=CC=CC=C1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Hydroxymethyl Phenyl Methylcarbamate

Established Synthetic Pathways and Reaction Mechanisms

The traditional synthesis of carbamates often involves the reaction of an alcohol with an isocyanate or a chloroformate. In the case of 2-(hydroxymethyl)phenyl methylcarbamate, the precursor containing the essential amine functionality is 2-aminobenzyl alcohol.

Carbamate (B1207046) Ester Formation Mechanisms

The formation of the methylcarbamate group on the nitrogen atom of 2-aminobenzyl alcohol can be achieved through two primary mechanisms:

Reaction with Methyl Chloroformate: This is a common and well-established method for carbamate synthesis. The reaction proceeds via a nucleophilic acyl substitution where the amino group of 2-aminobenzyl alcohol attacks the electrophilic carbonyl carbon of methyl chloroformate. A base, typically a tertiary amine like triethylamine (B128534) (TEA), is used to neutralize the hydrochloric acid byproduct. The presence of the hydroxyl group on the phenyl ring generally does not interfere with this reaction, as the amine is a stronger nucleophile.

Reaction with Methyl Isocyanate: An alternative route involves the reaction of 2-aminobenzyl alcohol with methyl isocyanate. nih.gov In this reaction, the nucleophilic amino group adds to the electrophilic carbon of the isocyanate group. This reaction is often highly efficient and does not produce an acidic byproduct, which can be an advantage. However, isocyanates are known for their toxicity and moisture sensitivity, requiring careful handling. nih.govnih.gov

The mechanism for the reaction with methyl chloroformate involves the lone pair of the nitrogen in the amino group of 2-aminobenzyl alcohol attacking the carbonyl carbon of methyl chloroformate. This is followed by the elimination of the chloride ion, which is then scavenged by a base.

Precursor Synthesis and Intermediate Isolation

The key precursor for the synthesis of this compound is 2-aminobenzyl alcohol . This compound is commercially available. nih.gov

In a typical synthetic procedure analogous to the synthesis of similar compounds, 2-aminobenzyl alcohol would be dissolved in a suitable aprotic solvent, such as diethyl ether or tetrahydrofuran. mit.eduorganic-chemistry.org A base, like triethylamine, is added, followed by the slow addition of methyl chloroformate at a controlled temperature, often starting at 0-10°C and then allowing the reaction to proceed at room temperature. mit.edu

The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically worked up by filtering the triethylamine hydrochloride salt and removing the solvent under reduced pressure. The resulting crude product, this compound, can then be purified by crystallization.

A study on the synthesis of substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates provides a relevant experimental framework. mit.edu In this study, various substituted 2-hydroxybenzyl-N-methylamines were reacted with phenyl chlorocarbonates in diethyl ether in the presence of triethylamine. The reactions were reported to be complete within 30 minutes at room temperature, with yields ranging from 61% to 88% after purification. mit.edu Although this involves a phenyl chloroformate and an N-methylated amine, the fundamental reaction principle is directly applicable to the synthesis of this compound using methyl chloroformate and 2-aminobenzyl alcohol.

Table 1: Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-methylcarbamates via Chloroformate Reaction mit.edu

| Entry | R1 | R2 | R3 | R4 | Product | Yield (%) |

| 1a | H | Cl | H | H | 4-Chlorophenyl N-(2-hydroxybenzyl)-N-methylcarbamate | 61 |

| 1j | NO2 | H | H | H | 4-Nitrophenyl N-(2-hydroxybenzyl)-N-methylcarbamate | 79 |

| 1k | NO2 | H | H | Cl | 4-Chlorophenyl N-(5-nitro-2-hydroxybenzyl)-N-methylcarbamate | 88 |

This table is illustrative of the synthesis of structurally similar compounds and the expected range of yields.

Advanced Synthetic Strategies

Modern synthetic chemistry aims to develop more efficient, selective, and environmentally benign methods. For the synthesis of this compound, catalytic and green chemistry approaches offer promising alternatives to traditional methods.

Catalytic Approaches in Carbamate Synthesis

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the formation of C-N bonds, including those in carbamates.

Palladium-catalyzed cross-coupling reactions provide a versatile method for the synthesis of N-aryl carbamates. nih.govacs.orgunion.edu A general approach involves the reaction of an aryl halide or triflate with an isocyanate source, such as sodium cyanate (B1221674), in the presence of a palladium catalyst and a suitable alcohol. nih.govacs.orgunion.edu The in-situ generated aryl isocyanate is then trapped by the alcohol to form the carbamate.

For the synthesis of this compound, a potential palladium-catalyzed route could involve the coupling of a suitable ortho-substituted aryl halide (e.g., 2-bromo or 2-chlorobenzyl alcohol) with a source of the methylcarbamate group. However, the presence of the free hydroxyl group on the benzyl (B1604629) alcohol precursor could potentially interfere with the catalytic cycle by coordinating to the palladium center.

A more direct approach would be the palladium-catalyzed C-H activation/amination of a suitable precursor. For instance, a directed C-H arylation of aniline (B41778) carbamates with diazonium salts has been reported, proceeding smoothly at room temperature. acs.org While this specific example leads to C-C bond formation, the principle of using a carbamate directing group for palladium-catalyzed functionalization is relevant.

A study by Buchwald and coworkers describes an efficient palladium-catalyzed synthesis of N-aryl carbamates by coupling aryl chlorides and triflates with sodium cyanate in the presence of an alcohol. nih.govacs.orgunion.edu This method tolerates a wide range of functional groups, although the direct application to substrates with a hydroxymethyl group on the aromatic ring was not explicitly detailed. The choice of ligand for the palladium catalyst is crucial for achieving high efficiency and selectivity.

Table 2: Palladium-Catalyzed Synthesis of N-Aryl Carbamates nih.gov

| Entry | Aryl Halide/Triflate | Alcohol | Product | Yield (%) |

| 1 | 4-Chlorotoluene | Methanol | Methyl (4-methylphenyl)carbamate | 85 |

| 2 | 4-Trifluoromethoxyphenyl chloride | Ethanol | Ethyl (4-trifluoromethoxyphenyl)carbamate | 92 |

| 3 | 1-Chloro-4-nitrobenzene | Benzyl alcohol | Benzyl (4-nitrophenyl)carbamate | 95 |

This table showcases the general applicability of the palladium-catalyzed method for N-aryl carbamate synthesis.

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. For carbamate synthesis, this often involves moving away from toxic reagents like phosgene (B1210022) and its derivatives (e.g., chloroformates) and isocyanates.

Alternative, greener routes for carbamate synthesis include:

From Carbon Dioxide (CO₂): The use of CO₂ as a C1 source is a highly attractive green approach. Carbamates can be synthesized from the three-component reaction of an amine, an alcohol, and CO₂. This method often requires a catalyst and a dehydrating agent to drive the reaction towards the product.

From Urea (B33335) and Alcohols: The reaction of urea with an alcohol in the presence of a suitable catalyst can produce carbamates. This method avoids the use of hazardous starting materials. A study on the synthesis of phenyl carbamate from urea and phenol (B47542) using a Lewis acid catalyst was attempted, though with varied results.

From Dialkyl Carbonates: Dimethyl carbonate (DMC) is considered a green reagent and can be used for the synthesis of carbamates by reaction with amines. A study on the synthesis of methyl N-phenyl carbamate from aniline and DMC catalyzed by ionic liquid-promoted zinc acetate (B1210297) showed excellent conversion and selectivity. This approach could potentially be adapted for the synthesis of this compound from 2-aminobenzyl alcohol.

The application of these green principles to the synthesis of this compound would involve exploring catalytic systems that can efficiently mediate the reaction of 2-aminobenzyl alcohol with CO₂ and methanol, or with dimethyl carbonate. The challenge lies in achieving high selectivity for the desired product in the presence of the additional hydroxyl group.

Stereoselective Synthesis of Carbamate Analogs

The stereoselective synthesis of carbamate analogs, particularly those with chiral centers, is crucial for understanding their biological interactions and for the development of new chemical entities. While specific literature on the stereoselective synthesis of this compound is not abundant, general principles of asymmetric synthesis can be applied to its analogs.

One established method for achieving stereoselectivity in the synthesis of benzylic carbamates involves the use of chiral catalysts or auxiliaries. For instance, the N-carbamate group itself can direct stereoselective transformations. A double SN2 process, initiated by the participation of the neighboring N-carbamate group, has been proposed to explain the retention of configuration at a chiral benzylic center during the synthesis of vicinal amino sulfides nih.gov. This principle could be extended to the synthesis of chiral analogs of this compound.

Another approach involves the use of chiral ligands in metal-catalyzed reactions. For example, palladium-catalyzed asymmetric benzylic substitution reactions of benzylic geminal dicarboxylates with imino esters have been shown to produce chiral benzylic alcohol derivatives with high diastereo- and enantioselectivity umn.edu. By carefully selecting the chiral ligands for the metal catalyst, it is possible to control the stereochemical outcome of the reaction, providing access to specific stereoisomers of carbamate analogs.

Bio-Inspired Synthetic Routes

Bio-inspired synthesis aims to mimic nature's efficient and environmentally benign chemical processes. The development of bio-inspired routes for the synthesis of carbamates, including this compound, focuses on the use of enzymes and renewable resources.

A significant bio-inspired approach involves the use of carbon dioxide (CO2) as a C1 building block. The reaction of CO2 with amines to form carbamates is a well-known process in biological systems. Mechanistic studies have shown that this reaction can be facilitated by superbases, such as 1,1,3,3-tetramethylguanidine (B143053) (TMG), which activates the amine for a concerted carboxylation reaction with a free CO2 molecule rsc.org. This method offers a greener alternative to traditional methods that often employ hazardous reagents like phosgene.

Furthermore, chemoenzymatic strategies offer a powerful tool for the synthesis of complex molecules. For instance, benzoate-coenzyme A ligase can be used to activate benzoic acid derivatives, which can then undergo further transformations catalyzed by other enzymes, such as polyketide synthases, to generate diverse molecular structures nih.gov. While not a direct synthesis of this compound, this approach highlights the potential of combining chemical and enzymatic steps to create novel carbamate derivatives in a bio-inspired manner. The use of immobilized enzymes, such as acyltransferases, in aqueous media also represents a green and efficient method for related transesterification reactions, which could be adapted for carbamate synthesis nih.gov.

Derivatization and Analog Development

The development of derivatives and analogs of this compound is essential for probing reaction mechanisms and for various research applications.

Synthesis of Structural Analogs for Mechanistic Probes

The synthesis of structural analogs of this compound, particularly substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates, has been instrumental in studying the kinetics and mechanisms of their intramolecular cyclization. A general and effective method for the synthesis of these analogs involves the reaction of substituted 2-hydroxybenzyl-N-methylamines with phenyl chlorocarbonates in the presence of a base like triethylamine (TEA) researchgate.net.

This reaction proceeds at room temperature and can be monitored by thin-layer chromatography (TLC). The resulting carbamates are typically purified by crystallization. The presence of both a nucleophilic hydroxyl group and a secondary amine in the starting material precludes the use of isocyanates as intermediates, making the chloroformate route a preferred method researchgate.net.

A variety of substituted analogs have been synthesized using this methodology, as detailed in the table below. These analogs, with different electronic and steric properties, serve as valuable probes for understanding the factors that influence the rate and mechanism of subsequent chemical transformations.

Table 1: Synthesized Structural Analogs of this compound

| Compound ID | Substituent on Phenyl Ring | Starting Material | Reference |

|---|---|---|---|

| 1a | 4-Chloro | 2-(Aminomethyl)-4-chlorophenol | researchgate.net |

| 1b | 4,5-Dichloro | 2-(Aminomethyl)-4,5-dichlorophenol | researchgate.net |

| 1c | 4-Nitro | 2-(Aminomethyl)-4-nitrophenol | researchgate.net |

Isotopically Labeled this compound Synthesis for Research

Isotopically labeled compounds are indispensable tools in chemical and biomedical research, particularly for mechanistic elucidation and metabolic studies. The synthesis of isotopically labeled this compound, especially with deuterium (B1214612), can provide valuable insights into its chemical transformations.

While a specific protocol for the deuterium labeling of this compound is not explicitly detailed in the reviewed literature, several general strategies for deuterium incorporation can be applied.

One common method involves the use of a deuterated reagent in the synthesis. For example, the reduction of a suitable precursor with a deuterium source like lithium aluminum deuteride (B1239839) (LiAlD4) can introduce deuterium atoms into the molecule. For the synthesis of a deuterated analog of this compound, one could envision the reduction of a corresponding ester or carboxylic acid derivative of the phenyl ring with LiAlD4 to introduce deuterium at the hydroxymethyl group.

Another approach is H-D exchange, where protons in the molecule are replaced with deuterium from a deuterium source, often D2O, in the presence of a catalyst. For aromatic compounds, transition metal-catalyzed H-D exchange reactions are effective. For instance, a palladium catalyst can facilitate the exchange of aromatic protons with deuterium from D2O researchgate.net. To label the phenyl ring of this compound, such a catalytic H-D exchange could be employed.

Furthermore, the synthesis of deuterated aldehydes from tertiary amides using Cp2Zr(D)Cl has been reported as a facile method umn.edu. This could be adapted to create a deuterated hydroxymethyl group in the target molecule by first synthesizing a suitable amide precursor.

A plausible synthetic route for a deuterated analog is outlined in the table below.

Table 2: Proposed Deuterium Labeling Strategy for a this compound Analog

| Labeled Position | Proposed Method | Deuterium Source | Catalyst/Reagent |

|---|---|---|---|

| Hydroxymethyl group (-CD2OH) | Reduction of a corresponding ester | LiAlD4 | - |

| Phenyl ring | H-D Exchange | D2O | Palladium catalyst |

| Methyl group (-NCD3) | Reaction with deuterated methyl iodide | CD3I | Base |

Reaction Kinetics and Mechanistic Elucidation in Synthesis

Understanding the reaction kinetics and mechanisms involved in the synthesis of this compound and its analogs is crucial for optimizing reaction conditions and controlling product outcomes.

The reaction of 4-hydroxybenzyl alcohol with phenyl isocyanate has been studied in detail, providing insights that are relevant to the formation of the carbamate linkage in this compound. This study revealed that the phenolic hydroxyl group is surprisingly more reactive than the alcoholic hydroxyl group. The reaction exhibits distinct kinetic phases with different activation energies for the induction, phenolic, and alcoholic reaction stages researchgate.net.

Table 3: Activation Energies for the Reaction of 4-Hydroxybenzyl Alcohol with Phenyl Isocyanate

| Reaction Phase | Activation Energy (kJ/mol) | Reference |

|---|---|---|

| Induction | 46.4 | researchgate.net |

| Phenolic Hydroxyl Reaction | 35.2 | researchgate.net |

| Alcoholic Hydroxyl Reaction | 41.5 | researchgate.net |

The mechanism of carbamate formation from amines and CO2, a bio-inspired route, has been shown to proceed through a concerted process where a base, such as triethylamine, deprotonates the amine as it attacks a CO2 molecule rsc.org. This avoids the formation of a high-energy zwitterionic intermediate.

In the synthesis of substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates, the reaction is typically catalyzed by a tertiary amine like triethylamine. The mechanism likely involves the initial formation of a more nucleophilic phenoxide or activation of the chloroformate by the amine catalyst.

The kinetics of the base-catalyzed cyclization of phenyl N-(2-hydroxybenzyl)-N-methylcarbamates have also been investigated. These studies suggest a concerted mechanism rather than a stepwise one involving a tetrahedral intermediate. The rate of cyclization is significantly influenced by the nature of the substituents on the phenyl ring researchgate.net.

Synthetic Challenges and Innovations in Carbamate Chemistry

The synthesis of carbamates, a crucial functional group in pharmaceuticals and agrochemicals, has historically been fraught with challenges, primarily related to the hazardous nature of the reagents employed. nih.gov The development of safer, more efficient, and environmentally benign methodologies is a significant focus of modern organic chemistry.

Traditional Challenges:

Use of Phosgene and its Derivatives: The classical methods for carbamate synthesis often rely on phosgene or its liquid equivalent, triphosgene. acs.org These reagents are extremely toxic and corrosive. Their reaction with alcohols generates chloroformate intermediates, which are also hazardous. nih.gov

Handling of Isocyanates: An alternative route involves the reaction of alcohols with isocyanates. nih.gov Isocyanates are also highly toxic, reactive, and often require careful handling and in situ generation, complicating synthetic procedures. rsc.org

Stoichiometric Waste Production: Many traditional methods, particularly those using chloroformates, generate at least stoichiometric amounts of waste products, such as hydrogen chloride, which necessitates the use of a base for neutralization and leads to the formation of salt byproducts that must be removed during workup. rsc.org

Modern Innovations:

In response to these challenges, significant innovations have emerged, focusing on catalysis, alternative reagents, and sustainable reaction conditions.

Carbon Dioxide as a C1 Feedstock: A major advancement is the use of carbon dioxide (CO₂) as a cheap, non-toxic, and abundant C1 source for carbamate synthesis. acs.orgorganic-chemistry.org This "green chemistry" approach typically involves the reaction of CO₂ with an amine and an alcohol, often mediated by a catalyst and a dehydrating agent. nih.gov For instance, systems using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as both a base and a CO₂ capture agent have been developed for the continuous synthesis of carbamates, significantly reducing reaction times.

Catalytic Approaches: A wide array of catalytic systems has been developed to facilitate carbamate synthesis under milder conditions.

Heterogeneous Catalysts: Zinc-based heterogeneous catalysts, such as those derived from hydrotalcite-like precursors, have proven effective for the synthesis of methyl N-phenyl carbamate from dimethyl carbonate and aniline, offering the advantages of easy recovery and recyclability. rsc.org

Homogeneous Catalysis: Transition metal catalysts, particularly palladium, have been used for the cross-coupling of aryl chlorides and triflates with sodium cyanate in the presence of an alcohol to generate aryl carbamates. organic-chemistry.org

Safer Carbamoylating Agents: To avoid phosgene and isocyanates, alternative carbamoyl (B1232498) transfer reagents have been developed. Carbamoylimidazolium salts, for example, have been identified as convenient and reactive N,N-disubstituted carbamoyl donors. nih.gov One-pot reactions using carbonylimidazolide in water provide a general and efficient method for preparing carbamates, where the product often precipitates directly from the reaction mixture in high purity. organic-chemistry.org

Flow Chemistry and Process Intensification: The implementation of continuous flow technology offers enhanced safety for handling hazardous intermediates by generating and consuming them in situ within a closed system. This approach allows for precise control over reaction parameters, reduces reaction times, and facilitates safer scale-up.

These innovations are continuously advancing the field of carbamate synthesis, moving it toward more sustainable and safer practices while expanding the toolkit available to synthetic chemists.

| Innovation | Description | Advantages | Reference |

|---|---|---|---|

| Use of Carbon Dioxide (CO₂) | Utilizes CO₂ as a renewable C1 building block, reacting with amines and alcohols. | Non-toxic, abundant, and inexpensive reagent. Environmentally friendly. | acs.orgorganic-chemistry.org |

| Heterogeneous Catalysis | Employs solid-phase catalysts (e.g., Zn-based mixed oxides) that are easily separated from the reaction mixture. | Catalyst is recoverable and reusable, simplifying purification. | rsc.org |

| Palladium-Catalyzed Cross-Coupling | Forms carbamates by coupling aryl halides/triflates with a cyanate source in the presence of an alcohol. | Broad substrate scope and functional group tolerance. | organic-chemistry.org |

| Alternative Carbamoylating Agents | Development of safer reagents like carbamoylimidazolium salts or using urea with an indium triflate catalyst. | Avoids highly toxic phosgene and isocyanates. Milder reaction conditions. | nih.gov |

Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the precise structure of 2-(Hydroxymethyl)phenyl methylcarbamate. Through the analysis of various nuclei, including ¹H, ¹³C, ¹⁵N, and ¹⁷O, a comprehensive picture of the molecule's connectivity, chemical environment, and conformational dynamics can be assembled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into molecular structure by probing the magnetic properties of atomic nuclei. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus, while spin-spin coupling reveals connectivity between neighboring atoms. For a molecule like this compound, a combination of one-dimensional and two-dimensional NMR experiments is employed for a full structural assignment.

Proton NMR is fundamental in identifying the various hydrogen atoms within a molecule. The chemical shift of a proton is influenced by its proximity to electronegative atoms (such as oxygen and nitrogen) and unsaturated systems like aromatic rings. libretexts.orglibretexts.org

For a representative carbamate (B1207046) structure, phenyl methylcarbamate, the ¹H NMR spectrum shows distinct signals for the different types of protons. The protons on the phenyl ring typically appear in the aromatic region (δ 7.0–7.5 ppm). The proton attached to the nitrogen (N-H) of the carbamate group gives a signal that can vary in position but is often found downfield, and the methyl protons (N-CH₃) resonate at a higher field, typically around δ 2.8 ppm. chemicalbook.comrsc.org

In the specific case of this compound, the introduction of the hydroxymethyl (-CH₂OH) group at the ortho position of the phenyl ring introduces characteristic changes to the spectrum:

Aromatic Protons: The substitution pattern on the benzene (B151609) ring becomes more complex, leading to distinct signals for the four aromatic protons, with chemical shifts and coupling patterns determined by their relative positions.

Hydroxymethyl Protons: A new singlet corresponding to the benzylic methylene (B1212753) protons (-CH₂OH) would be expected in the range of δ 4.5–5.5 ppm, deshielded by the adjacent aromatic ring and oxygen atom. pdx.edu A broad singlet for the hydroxyl proton (-OH) would also be present, with a chemical shift that is highly dependent on solvent and concentration.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -OH | Variable | Broad Singlet |

| Aromatic (Ar-H) | ~6.8 - 7.5 | Multiplets |

| -CH₂OH | ~4.5 - 5.5 | Singlet |

| N-H | Variable, downfield | Singlet/Broad Singlet |

| N-CH₃ | ~2.8 | Singlet/Doublet (if coupled to N-H) |

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. Due to the wide range of chemical shifts (~200 ppm), it is common for each unique carbon atom to produce a distinct signal. researchgate.net The chemical shifts are highly sensitive to the carbon's hybridization and the electronegativity of attached atoms. researchgate.net

Key signals in the ¹³C NMR spectrum of carbamates include the carbonyl carbon (C=O) and the carbons of the attached groups. For substituted phenyl N-methylcarbamates, the carbamate carbonyl signal appears around δ 156 ppm. researchgate.netmdpi.com In phenyl methylcarbamate, the carbonyl carbon is observed at approximately δ 153.6 ppm. rsc.org

For this compound, the expected ¹³C NMR spectrum would display the following characteristic signals:

Carbonyl Carbon (C=O): A signal in the region of δ 153-157 ppm.

Aromatic Carbons: Six distinct signals for the phenyl ring carbons. The carbon attached to the carbamate oxygen (C-O) would be significantly downfield (~150 ppm), and the carbon bearing the hydroxymethyl group would also be shifted downfield. The other aromatic carbons would appear in the typical range of δ 115-140 ppm.

Hydroxymethyl Carbon (-CH₂OH): A signal for the benzylic carbon is expected around δ 50-65 ppm.

Methyl Carbon (N-CH₃): A signal at high field for the N-methyl carbon.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C=O (Carbamate) | ~153 - 157 |

| Ar-C-O | ~150 |

| Ar-C (unsubstituted) | ~115 - 140 |

| Ar-C-CH₂OH | ~125 - 140 |

| -CH₂OH | ~50 - 65 |

| N-CH₃ | ~25 - 35 |

Nitrogen-15 (¹⁵N) NMR Investigations

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for directly probing the nitrogen atom in the carbamate functionality. Although ¹⁵N has a low natural abundance, modern NMR techniques allow for its detection. The ¹⁵N chemical shift is sensitive to the electronic environment and hybridization of the nitrogen atom. researchgate.net

In carbamates, the nitrogen atom is bonded to a carbonyl group and two other groups. The chemical shift of the nitrogen in carbamates and related structures like ureas and amides typically falls within a range of 60 to 130 ppm relative to nitromethane. researchgate.net Studies have shown that ¹⁵N NMR chemical shifts can be correlated with the reactivity of the amine precursor in forming the carbamate. researchgate.netusn.no This makes ¹⁵N NMR a valuable tool for understanding the electronic properties of the carbamate nitrogen. For this compound, the ¹⁵N signal would provide a direct measure of the electronic environment at the nitrogen center, influenced by the methyl group and the carbonyl function.

Table 3: Typical ¹⁵N NMR Chemical Shift Ranges for Nitrogen-Containing Functional Groups

| Functional Group | Typical Chemical Shift (δ, ppm) |

| Primary Aliphatic Amines | 0 - 60 |

| Amides | 95 - 160 |

| Carbamates | 60 - 130 |

| Nitriles | 225 - 240 |

Oxygen-17 (¹⁷O) NMR for Structural and Mechanistic Insights

Oxygen-17 (¹⁷O) is the only NMR-active stable isotope of oxygen, but its very low natural abundance (0.038%) and quadrupolar nature present significant challenges for detection. Despite this, ¹⁷O NMR can provide unique structural information due to its large chemical shift range, which spans over 1000 ppm.

In this compound, there are three distinct oxygen environments: the carbonyl oxygen (C=O), the ester-like oxygen (Ar-O-C), and the hydroxyl oxygen (-OH). Each of these would resonate at a characteristic, well-separated frequency in the ¹⁷O NMR spectrum, making unambiguous assignment possible. ¹⁷O NMR has proven effective in differentiating between carbamate and carbamic acid species in CO₂ capture systems, highlighting its sensitivity to subtle changes in the oxygen chemical environment. This technique could therefore be used to study hydrogen bonding interactions involving the different oxygen atoms within this compound.

The carbamate functional group exhibits hindered rotation around the amide C-N bond due to the partial double bond character arising from delocalization of the nitrogen lone pair into the carbonyl group. This can result in the existence of distinct syn and anti conformers.

At room temperature, the rotation around this bond is often fast on the NMR timescale, resulting in a single set of time-averaged signals for the protons and carbons near the carbamate group. nih.gov However, by lowering the temperature, this rotation can be slowed down, allowing for the observation of separate signals for each conformer. nih.govchemrxiv.org

Variable-temperature (VT) NMR studies are crucial for understanding the conformational dynamics of carbamates. For example, a single broad peak for an amide proton at room temperature might resolve into two or more distinct signals at low temperature, each corresponding to a different stable conformation. nih.gov The relative areas of these peaks can be used to determine the equilibrium constant between the conformers, and a full line-shape analysis can provide the activation energy for the rotational barrier. researchgate.net Such studies on this compound could reveal the preferred conformation in solution and quantify the energetic barrier to C-N bond rotation.

Mass Spectrometry (MS) Analysis

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The analysis of crystal structures of derivatives can also provide valuable insights. For example, the crystal structure of Methyl N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]carbamate shows both intermolecular O-H···O and intramolecular N-H···O hydrogen bonds that stabilize the crystal structure. researchgate.net Similarly, the analysis of other organic molecules reveals how hydrogen bonding and other non-covalent interactions, such as π-π stacking, dictate the formation of supramolecular architectures. eurjchem.com

The crystallographic data, typically summarized in a table, includes parameters such as the crystal system, space group, unit cell dimensions, and refinement statistics. eurjchem.comresearchgate.net

Interactive Data Tables

Table 1: Representative ¹³C-NMR Chemical Shifts for Carbamate Derivatives

| Carbon Atom | Typical Chemical Shift (ppm) |

| Carbamate C=O | ~156 |

| C-OH (aromatic) | ~157 |

| C-10 (aromatic) | ~150 |

| Data derived from studies on substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates. nih.gov |

Table 2: Key IR Absorption Bands for Carbamate-Containing Molecules

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

|---|---|---|

| ν(N-H) | ~3444 | Can be affected by hydrogen bonding. chemrxiv.org |

| ν(C=O) | ~1690-1706 | Multiple bands may indicate different conformers. chemrxiv.org |

Data obtained from studies on Boc-carbamate monomers in solution. chemrxiv.org

Polymorphism Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration for carbamates due to their hydrogen bonding capabilities. While specific studies on this compound are not documented, extensive research on the closely related phenyl carbamate has revealed the existence of at least three polymorphic forms. nih.govbgu.ac.il These studies provide a strong basis for predicting similar behavior in its derivatives.

The different polymorphs of phenyl carbamate were characterized using a combination of techniques including variable temperature powder X-ray diffraction (PXRD), vibrational spectroscopy (IR and Raman), differential scanning calorimetry (DSC), and hot-stage microscopy (HSM). nih.govbgu.ac.il The various crystalline forms arise from different arrangements and assemblies of supramolecular synthons, which are primarily directed by hydrogen bonds and weaker interactions involving the phenyl rings. researchgate.net For this compound, the presence of the additional hydroxymethyl group introduces further possibilities for intra- and intermolecular hydrogen bonding, making it a strong candidate for exhibiting complex polymorphic behavior. The interplay between the carbamate N-H···O=C hydrogen bonds, and potential hydrogen bonds involving the benzylic alcohol (O-H···O=C or O-H···O(ester)), could lead to a rich polymorphic landscape.

Table 2: Characterization of Phenyl Carbamate Polymorphs (Illustrative Example)

| Polymorph | Characterization Method | Key Findings | Reference |

| Form I (Metastable) | X-ray Diffraction, Spectroscopy | Forms a hydrogen-bond pattern that can transform to Form II. | researchgate.net |

| Form II (Stable) | X-ray Diffraction, Calorimetry (DSC) | Most thermodynamically stable form at ambient conditions. | nih.gov |

| Form III (Metastable) | X-ray Diffraction | Another metastable form discovered during crystallization experiments. | nih.gov |

| Transformation | VT-PXRD, HSM, Solution Studies | Phase transformation from Form I to Form II is rapid in both solid-state and solution. A proposed mechanism involves the rearrangement of hydrogen-bonded molecular chains. | nih.govbgu.ac.il |

Conformational Analysis and Stereochemistry

The conformation of this compound is primarily defined by the rotational barriers around several key bonds. The carbamate group itself is known to be relatively planar due to the delocalization of the nitrogen lone pair into the carbonyl group, resulting in a partial double bond character for the C-N bond. nih.gov This planarity leads to the possibility of cis and trans isomers, where the alkyl group on the nitrogen is either on the same side or the opposite side of the carbonyl oxygen, respectively. nih.gov For many carbamates, the energy difference between these two forms is small, often allowing for their coexistence in solution. nih.govchemrxiv.org

Computational and Experimental Approaches to Conformational Landscapes

Understanding the complex conformational landscape of flexible molecules like this compound requires a synergistic approach combining experimental techniques and computational modeling. acs.org

Experimental Approaches:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is a powerful tool for studying conformations in solution. Temperature-dependent NMR studies can reveal the presence of multiple conformers that are in dynamic equilibrium. As the temperature changes, the rate of interconversion can be altered, leading to the broadening or coalescence of signals, which allows for the determination of the energy barriers between conformers. chemrxiv.org

X-ray Crystallography: This is the definitive method for determining the solid-state conformation and the precise network of intermolecular interactions, such as hydrogen bonds. nih.gov Analysis of related carbamate crystal structures shows how molecules pack and which conformations are preferred in the crystalline state. nih.gov

Vibrational Spectroscopy (IR and VCD): Infrared and Vibrational Circular Dichroism (VCD) spectroscopy are sensitive to the local molecular geometry and can be used to identify and characterize different conformers present in a sample. acs.org

Computational Approaches:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to perform conformational searches on the potential energy surface (PES) of the molecule. acs.orgmdpi.com These searches generate a library of possible low-energy structures.

Geometry Optimization and Energy Calculation: The geometries of the generated conformers are optimized, and their relative Gibbs free energies are calculated to predict their populations at a given temperature. acs.org

Spectra Simulation: By simulating NMR chemical shifts and IR/VCD spectra for the lowest energy conformers and comparing them to experimental data, the accuracy of the computational model can be validated, and the experimental spectra can be assigned to specific conformations. acs.org

Table 3: Integrated Workflow for Conformational Analysis

| Step | Method | Purpose | Reference |

| 1. Conformational Search | Computational (e.g., Molecular Mechanics, DFT) | Generate a wide range of possible conformers. | acs.orgmdpi.com |

| 2. Optimization & Energetics | Computational (DFT) | Find the lowest energy (most stable) conformers and rank them by Gibbs free energy. | acs.org |

| 3. Experimental Measurement | Experimental (NMR, IR, VCD, X-ray) | Obtain spectroscopic and structural data of the actual compound in solution or solid state. | acs.orgchemrxiv.orgnih.gov |

| 4. Spectral Simulation | Computational (DFT) | Calculate the expected spectra for the most stable computed conformers. | acs.org |

| 5. Comparison & Validation | Integrated Analysis | Match experimental spectra with simulated spectra to identify the dominant conformers in the sample. | acs.org |

Theoretical Considerations for Carbamate Reactivity

The reactivity of carbamates is of significant interest, particularly their hydrolysis, which is a key degradation pathway. The mechanism of carbamate hydrolysis is highly dependent on the substitution at the nitrogen atom. nih.gov

For N-monosubstituted carbamates such as this compound, base-catalyzed hydrolysis typically proceeds via an Elimination Unimolecular conjugate Base (E1cB) mechanism . nih.gov This pathway involves two main steps:

Deprotonation: A base removes the acidic proton from the carbamate nitrogen, forming an anionic conjugate base.

Elimination: The resulting anion is unstable and rapidly eliminates the phenoxide leaving group to form a highly reactive methyl isocyanate intermediate. This intermediate is subsequently attacked by water to produce an unstable carbamic acid, which decarboxylates to yield methylamine (B109427) and carbon dioxide.

The reactivity of the carbamate is influenced by both the electronic nature of the leaving group (the substituted phenol) and the steric environment around the carbamate moiety. For this compound, the ortho-hydroxymethyl group can exert several effects. Its electronic effect is weakly activating, but more importantly, it could potentially participate in the reaction through intramolecular catalysis. The hydroxyl group could facilitate the departure of the phenoxide leaving group or influence the local solvent environment, thereby altering the hydrolysis rate compared to an unsubstituted phenyl methylcarbamate.

Furthermore, the carbamate group, particularly when N,N-disubstituted, is known to be a powerful directed metalation group (DMG) in organic synthesis. nih.govacs.org It can direct lithiation to the ortho position of the phenyl ring, enabling further functionalization. While the N-H proton of a monosubstituted carbamate complicates this process, this inherent reactivity highlights the influence of the carbamate moiety on the adjacent aromatic ring.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. It allows for the accurate prediction of various molecular parameters and the elucidation of complex chemical processes.

DFT calculations are instrumental in mapping the energetic landscapes of chemical reactions, identifying key intermediates, and characterizing the transition states that connect them. nih.gov This information is crucial for understanding reaction mechanisms and optimizing synthetic routes.

In the study of carbamate (B1207046) formation, DFT has been used to investigate the reaction mechanism for the synthesis of related compounds. For instance, the formation of N-(carbomylcarbamothioyl)benzamide was successfully modeled using the B3LYP/6-31g(d) functional and basis set. nih.govresearchgate.net The calculations revealed a reaction pathway involving two transition states, with the first being the rate-determining step. nih.govresearchgate.net Similarly, computational studies on the palladium-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate have detailed mechanistic pathways, including ligand dissociation, intermediate formation, and hydrogenation steps. nih.gov These studies highlight the ability of DFT to provide a comprehensive understanding of reaction pathways that are often difficult to probe experimentally. nih.gov The activation energy (Ea), calculated from the potential difference between the optimized transition state and reactant structures, is a key parameter in determining reaction rates. nih.gov

A study on the reaction of a model alkylidene oxazolidone with a thiol, modeled with methyl groups, demonstrated that the starting reactants complex is highly stable, with a stabilization energy of 13.1 kcal·mol⁻¹. researchgate.net The Gibbs-Free Energy profile for this reaction identified the intermediates and transition states, indicating the energy barriers for both association and dissociation reactions. researchgate.net

Table 1: Calculated Energies for a Model Carbamate Formation Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +21.5 |

| Intermediate | -5.7 |

| Transition State 2 | +15.3 |

| Product | -12.8 |

Note: Data is hypothetical and for illustrative purposes, based on the principles described in the cited research.

DFT calculations are also widely used to predict various spectroscopic parameters, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. researchgate.net These predictions can aid in the structural elucidation of newly synthesized compounds and in the interpretation of experimental spectra. For example, DFT has been successfully used to calculate the IR and Raman spectra of cisplatin, with certain functionals showing excellent agreement with experimental data. researchgate.net The calculated chemical shifts for each carbon and hydrogen atom in (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate have been shown to align with experimental NMR data, supporting the proposed intermediate structures. nih.gov

The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.govresearchgate.net For instance, in the study of N-(carbomylcarbamothioyl)benzamide, the B3LYP/6-31G(d) functional provided a clear reaction pathway, while other functionals like B3PW91/6-31G(d), M06/6-31G(d), and Wb97XD/6-31G(d) did not yield consistent results. nih.govresearchgate.net

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a Phenyl Carbamate Derivative

| Carbon Atom | Calculated (DFT) | Experimental |

| C=O | 154.2 | 153.8 |

| C1 (Aromatic) | 151.0 | 150.5 |

| C2/C6 (Aromatic) | 121.5 | 121.9 |

| C3/C5 (Aromatic) | 129.8 | 129.4 |

| C4 (Aromatic) | 125.7 | 126.1 |

| N-CH₃ | 27.9 | 27.5 |

Note: Data is hypothetical and for illustrative purposes, based on the principles described in the cited research.

Molecular Orbital Analysis

Molecular orbital (MO) analysis provides valuable insights into the electronic properties and reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as they are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. researchgate.net

For phenyl methylcarbamate and its derivatives, MO analysis has been used to understand their reactivity. mdpi.com The shapes and energies of the HOMO and LUMO can explain the electrophilic nature of the carbonyl carbon atom, which is a key factor in the reaction mechanism of these compounds. mdpi.com It has been shown that different substitutions on the phenyl ring can lead to small changes in the MO shape, which in turn can influence the molecule's biological activity. mdpi.com

Table 3: Frontier Molecular Orbital Energies for Phenyl Methylcarbamate

| Molecular Orbital | Energy (eV) |

| HOMO | -6.89 |

| LUMO | -0.75 |

| HOMO-LUMO Gap | 6.14 |

Note: Data is hypothetical and for illustrative purposes, based on the principles described in the cited research.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, including but not limited to DFT, provide a detailed picture of the electronic structure of a molecule. These calculations can determine various properties such as charge distribution, dipole moment, and electrostatic potential, which are all crucial for understanding a molecule's reactivity and intermolecular interactions. researchgate.net

For instance, the Mulliken charge distribution of phenyl methylcarbamate reveals a high electrophilicity of the carbonyl carbon atom, which supports the proposed reaction mechanisms for carbamates. mdpi.com These calculations are essential for predicting the most likely sites for nucleophilic and electrophilic attack.

Molecular Dynamics (MD) Simulations of Carbamate Systems

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. researchgate.net By simulating the motions of atoms and molecules over time, MD can provide insights into conformational changes, binding processes, and the stability of molecular complexes. researchgate.net

In the context of carbamates, MD simulations have been employed to investigate the stability of these molecules in various environments and their interactions with other molecules. nih.govnih.gov For example, MD simulations of BMAA and its carbamate adducts bound to a glutamate (B1630785) receptor have been used to examine the stability of the ligands in the binding site. nih.govacs.org These simulations can reveal important information about the flexibility of the carbamate molecule and the nature of its interactions with its surroundings. researchgate.net The root mean square deviation (RMSD) of the protein backbone atoms is a common metric used to assess the stability of the system during the simulation. researchgate.net

Computational Docking Studies of Carbamate Interactions with Macromolecules (non-biological target-specific)

Computational docking is a technique used to predict the preferred orientation of one molecule when bound to a second. While often used in drug discovery to study interactions with biological targets like proteins, it can also be applied to understand the interactions of carbamates with other non-biological macromolecules. nih.govfrontiersin.org

These studies can help in designing new materials or understanding the behavior of carbamates in complex chemical systems. For example, docking could be used to predict how 2-(Hydroxymethyl)phenyl methylcarbamate might interact with a synthetic polymer or a functionalized surface. The results of these studies can provide valuable information on the binding affinity and the specific intermolecular forces involved in the interaction.

Advanced Computational Methods for Predicting Molecular Behavior

The prediction of the molecular behavior of "this compound" is significantly enhanced by advanced computational methods. These in silico techniques provide deep insights into the molecule's structural, electronic, and dynamic properties, which are often challenging to determine experimentally. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are pivotal in this context, offering a molecular-level understanding that complements experimental data. nih.gov

Computational chemistry, particularly DFT, has proven to be a powerful tool for elucidating the intricacies of reaction pathways involving carbamates. nih.gov For instance, studies on analogous compounds, such as (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, have utilized DFT to map out potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a comprehensive understanding of the reaction mechanism. nih.gov These computational approaches can also predict spectroscopic data, such as NMR chemical shifts, which can then be compared with experimental results to validate the proposed molecular structures and intermediates. nih.gov

Furthermore, molecular modeling techniques are instrumental in designing new carbamate derivatives with specific biological activities. By employing methods like PM3, Hartree-Fock (HF), and DFT with various basis sets, researchers can optimize the geometry of proposed compounds and calculate their vibrational frequencies. researchgate.net This theoretical framework allows for the prediction of molecular properties and the rational design of novel molecules with desired characteristics.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. For "this compound," DFT calculations can provide a wealth of information regarding its molecular geometry, electronic properties, and reactivity.

One of the primary applications of DFT is the optimization of the molecular structure to find its lowest energy conformation. This is crucial as the three-dimensional arrangement of atoms dictates the molecule's physical and chemical properties. The carbamate group itself can exist in syn and anti conformations, with the energy difference between these rotamers being relatively small, allowing for conformational switching. nih.gov DFT calculations can accurately predict the preferred conformation of "this compound" and the rotational energy barrier of the C-N bond in the carbamate moiety. acs.org

Key electronic properties that can be calculated using DFT include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are fundamental in predicting the molecule's reactivity, stability, and spectroscopic characteristics. For instance, the HOMO-LUMO gap is an indicator of chemical reactivity, with a smaller gap generally suggesting higher reactivity.

To illustrate the type of data that can be generated, the following table presents hypothetical DFT-calculated properties for "this compound," based on findings for similar carbamate structures.

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy | -64.9 kcal/mol | Indicates the stability of the molecule. |

| HOMO Energy | -6.8 eV | Relates to the electron-donating ability. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | 5.6 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Reflects the polarity of the molecule. |

This table presents hypothetical data for illustrative purposes, based on computational studies of analogous carbamate compounds. nih.gov

For "this compound," MD simulations can be employed to study its conformational landscape in different environments, such as in an aqueous solution. This is particularly relevant for understanding its behavior in biological systems. The simulations can reveal how the hydroxymethyl and methylcarbamate groups interact with surrounding water molecules through hydrogen bonding and other non-covalent interactions.

Furthermore, MD simulations are crucial in studying the binding of carbamate derivatives to biological targets, such as enzymes. nih.gov In the context of drug design, MD simulations can be used to perform molecular docking studies to predict the binding affinity and orientation of "this compound" within the active site of a target protein. nih.govresearchgate.net These simulations can also help in understanding the stability of the protein-ligand complex over time.

The following table provides an example of the kind of data that can be obtained from MD simulations of "this compound" in a simulated aqueous environment.

| Parameter | Simulated Value | Interpretation |

|---|---|---|

| Root Mean Square Deviation (RMSD) | 1.5 Å | Indicates the stability of the molecule's conformation over time. |

| Radius of Gyration (Rg) | 4.2 Å | Reflects the compactness of the molecule. |

| Solvent Accessible Surface Area (SASA) | 250 Ų | Measures the part of the molecule exposed to the solvent. |

| Number of Hydrogen Bonds (with water) | 4-6 | Quantifies the interaction with the aqueous environment. |

This table presents hypothetical data for illustrative purposes, based on computational studies of analogous carbamate compounds.

Environmental Fate, Transport, and Degradation Pathways Non Human Focus

Abiotic Degradation Mechanisms

The primary abiotic processes contributing to the degradation of 2-(Hydroxymethyl)phenyl methylcarbamate in the environment are hydrolysis and photolysis. These pathways involve the chemical breakdown of the molecule through its interaction with water and light, respectively.

Hydrolytic Degradation

Hydrolysis is a key transformation pathway for carbamate (B1207046) esters in aqueous environments. The stability of the this compound molecule is significantly influenced by the pH of the surrounding water, with the rate of degradation varying under different acidic, neutral, and alkaline conditions.

The kinetics of hydrolysis for carbamates are typically studied as a function of pH and temperature. The degradation often follows pseudo-first-order kinetics, where the rate of reaction is proportional to the concentration of the carbamate. While specific kinetic parameters for this compound are not documented in the reviewed literature, data for structurally related compounds can provide an estimation. For example, the hydrolysis half-lives of many carbamate pesticides can range from a few hours to several days under alkaline conditions.

Table 1: Illustrative Hydrolysis Half-Lives of Selected Carbamate Pesticides at 25°C

| Compound | pH | Half-Life | Reference |

| Carbofuran (B1668357) | 7 | 690 hours | researchgate.net |

| Carbofuran | 8 | 36 hours | researchgate.net |

| Fenoxycarb | 7 | 3136 days | piat.org.nz |

This table provides data for other carbamate compounds to illustrate the general effect of pH on hydrolysis rates and is not specific to this compound.

The hydrolysis of N-methylcarbamates in alkaline solutions can proceed through different mechanisms. One common pathway is the elimination-addition mechanism, specifically the E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.org This process involves the initial abstraction of the proton from the nitrogen atom by a hydroxide (B78521) ion, forming a conjugate base. This is followed by the rate-determining elimination of the aryloxide group to form methyl isocyanate, which is then rapidly hydrolyzed to methylamine (B109427) and carbon dioxide. rsc.org Another possible mechanism is a direct bimolecular nucleophilic attack by the hydroxide ion on the carbonyl carbon (BAc2 mechanism). The predominant mechanism can be influenced by the nature of the substituents on the phenyl ring.

Photochemical Degradation

Photochemical degradation, or photolysis, is another significant abiotic pathway for the transformation of organic compounds in the environment. This process involves the absorption of light energy, typically from sunlight, which can lead to the cleavage of chemical bonds and the breakdown of the molecule.

Direct photolysis occurs when a chemical itself absorbs light, leading to its degradation. Carbamate insecticides can undergo direct photolysis in aqueous solutions. nih.gov The rate of direct photolysis is dependent on the compound's absorption spectrum and its quantum yield (the efficiency with which absorbed light leads to a chemical reaction). While specific data on the direct UV photolysis kinetics for this compound are not available, studies on other carbamates indicate that this can be a relevant degradation process. For instance, the photodecomposition of some carbamate insecticides has been shown to follow first-order kinetics. dss.go.th The presence of other substances in the water, such as dissolved organic matter, can influence the rate of photolysis, either by acting as photosensitizers or by attenuating the available light. dss.go.th

Photocatalytic Degradation using Semiconductor Oxides (TiO₂, ZnO)

The photocatalytic degradation of carbamate compounds, including those structurally related to this compound, has been effectively demonstrated using semiconductor oxides such as titanium dioxide (TiO₂) and zinc oxide (ZnO). nih.govresearchgate.netcapes.gov.br This process relies on the generation of highly reactive oxygen species (ROS) upon the irradiation of the semiconductor material with UV light.

When TiO₂ or ZnO nanoparticles are illuminated with photons of sufficient energy, electrons are excited from the valence band to the conduction band, creating electron-hole pairs. These charge carriers can then react with water and oxygen molecules adsorbed on the catalyst surface to produce potent oxidizing agents, primarily hydroxyl radicals (•OH). These radicals are non-selective and can attack and mineralize a wide range of organic pollutants, including the aromatic ring and carbamate functional groups present in this compound.

Advanced Oxidation Processes (AOPs) for Carbamate Remediation

Advanced Oxidation Processes (AOPs) encompass a variety of techniques designed to generate highly reactive hydroxyl radicals (•OH) for the degradation of persistent organic pollutants. fiu.edu These methods are particularly effective for the remediation of carbamate pesticides from water sources. fiu.edu AOPs can be broadly categorized into several types, including those that utilize UV light in combination with oxidants like hydrogen peroxide (UV/H₂O₂) or ozone (UV/O₃), and processes like Fenton and photo-Fenton reactions which involve iron salts and hydrogen peroxide.

The fundamental principle of AOPs is the in-situ production of •OH radicals, which are powerful, non-selective oxidizing agents. These radicals can initiate a series of oxidation reactions, leading to the breakdown of the complex carbamate structure into simpler, less toxic compounds, and ultimately to complete mineralization into carbon dioxide, water, and inorganic ions. The effectiveness of AOPs in degrading organic compounds has been demonstrated in numerous studies. fiu.edu

Ultrasonic irradiation, another form of AOP, has also been shown to be effective in degrading organic pollutants. fiu.edu This process, known as sonolysis, utilizes the acoustic cavitation of bubbles in the liquid to create localized hot spots with extreme temperatures and pressures, leading to both pyrolysis and the generation of hydroxyl radicals. fiu.edu

Influence of Water Characteristics on Photodegradation

The efficiency of photodegradation processes for organic compounds, including carbamates, is significantly influenced by the chemical and physical characteristics of the water matrix. researchgate.netnih.gov Several water constituents can either enhance or inhibit the degradation rates.

The presence of certain ions, such as nitrate (B79036) (NO₃⁻) and iron (Fe³⁺), can promote photodegradation through photosensitization, leading to an increased production of reactive species like hydroxyl radicals. nih.gov Similarly, fulvic acid, a component of dissolved organic matter (DOM), can also act as a photosensitizer. nih.gov

Conversely, other water components can have an inhibitory effect. Bicarbonate (HCO₃⁻) and humic acid, another fraction of DOM, are known to be radical scavengers, which can reduce the concentration of hydroxyl radicals available to react with the target pollutant, thereby lowering the degradation rate. nih.gov The pH of the water also plays a critical role, as it can affect the generation of hydroxyl radicals and the speciation of the pollutant itself. nih.gov An increase in pH can sometimes enhance the degradation rate by promoting the formation of hydroxyl radicals. nih.gov

Chemical Stability and Environmental Persistence under Varied Conditions

The chemical stability and environmental persistence of carbamate compounds are influenced by various abiotic factors. Carbamates are generally susceptible to hydrolysis, particularly under alkaline conditions. nih.gov The rate of hydrolysis is pH-dependent, increasing as the pH becomes more alkaline. This chemical breakdown is a major degradation pathway in aqueous environments. nih.gov

Photolysis, or degradation by sunlight, can also contribute to the breakdown of carbamates, although it is often considered a minor dissipation pathway compared to hydrolysis and microbial degradation. nih.gov The effectiveness of photolysis can be influenced by the presence of photosensitizers in the water.

In soil environments, the persistence of carbamates is affected by soil type, organic matter content, and pH. Compounds with low to moderate sorption capacity are less likely to persist in complex soils. nih.gov The half-life of carbamates in soil can vary significantly depending on these conditions, ranging from a few days to several weeks. For instance, the half-life of the carbamate insecticide methomyl (B1676398) has been reported to be as short as 2 days in surface soils and can extend to over a month in subsoils under certain conditions.

Biotic Degradation Mechanisms (Microbial and Plant Metabolism)

Microbial Degradation Pathways

Role of Soil Microorganisms in Carbamate Degradation

Soil microorganisms play a crucial role in the breakdown of carbamate pesticides. nih.gov A diverse range of bacteria and fungi possess the enzymatic machinery to utilize carbamates as a source of carbon and/or nitrogen, leading to their degradation. nih.gov This microbial degradation is a significant pathway for the dissipation of these compounds in the soil environment. nih.gov

The process of microbial degradation, often referred to as rhizodegradation when it occurs in the plant root zone, can be highly effective. nih.gov The presence of plants can stimulate microbial activity in the rhizosphere by releasing root exudates that serve as a source of nutrients for microorganisms. nih.gov This symbiotic relationship can enhance the natural microbial degradation of organic contaminants. nih.gov

The rate and extent of microbial degradation of carbamates are influenced by several factors, including soil type, moisture content, temperature, pH, and the initial concentration of the pesticide. nih.gov The composition and diversity of the native microbial community are also key determinants of the degradation outcome. nih.gov Studies have shown that different soil types can exhibit varying degradation patterns for the same contaminant due to differences in their indigenous microbial populations. nih.gov For example, forest soils may harbor microbial communities with a greater capacity for degrading certain organic pollutants compared to agricultural soils. nih.govnih.gov The primary degradation products of carbamates through both abiotic and biotic processes often include less complex molecules. nih.gov

Bacterial and Fungal Species Involved in Degradation

The biodegradation of carbamate pesticides is a widespread capability among various soil and water microorganisms, which can utilize these compounds as a source of carbon and nitrogen. frontiersin.orgnih.gov While no species have been specifically identified for the degradation of this compound, a diverse range of bacteria and fungi are known to metabolize structurally similar carbamates. frontiersin.orgresearchgate.net It is highly probable that members of these same microbial groups are responsible for its environmental breakdown. Biotic degradation by these microbes is considered the main pathway for the complete removal of carbamates from the environment. frontiersin.orgnih.gov

Common bacterial genera implicated in carbamate degradation include Pseudomonas, Arthrobacter, Sphingomonas, Enterobacter, and Nocardioides. frontiersin.orgnih.gov Fungal metabolism of carbamates is also a significant area of research, with genera such as Aspergillus, Trichoderma, Pichia, and Mucor showing the ability to transform or degrade these pesticides. nih.govresearchgate.net The synergistic action of bacterial-fungal consortia can also lead to more efficient and complete degradation than is possible by individual species.

Table 1: Examples of Microbial Genera with Known Carbamate-Degrading Capabilities

| Kingdom | Genus | Reference |

| Bacteria | Pseudomonas | frontiersin.orgnih.gov |

| Bacteria | Arthrobacter | nih.gov |

| Bacteria | Sphingomonas | frontiersin.org |

| Bacteria | Novosphingobium | nih.gov |

| Bacteria | Enterobacter | frontiersin.org |

| Bacteria | Nocardioides | frontiersin.org |

| Bacteria | Micrococcus | nih.gov |

| Bacteria | Blastobacter | nih.gov |

| Fungi | Aspergillus | frontiersin.orgresearchgate.net |

| Fungi | Trichoderma | frontiersin.orgnih.govresearchgate.net |

| Fungi | Pichia | frontiersin.orgnih.govresearchgate.net |

| Fungi | Mucor | frontiersin.orgnih.gov |

Enzymatic Hydrolysis by Carbamate Hydrolases

The initial and most critical step in the microbial degradation of aryl N-methylcarbamates is the enzymatic hydrolysis of the carbamate ester linkage. frontiersin.orgnih.govnih.gov This reaction is catalyzed by a class of enzymes known as carbamate hydrolases or carboxylesterases. nih.govmdpi.com This hydrolytic cleavage detoxifies the compound, as the parent molecule's toxicity often stems from its ability to inhibit acetylcholinesterase. frontiersin.orgbohrium.com

For this compound, this enzymatic hydrolysis would cleave the ester bond to yield two primary metabolites: 2-(hydroxymethyl)phenol and methylcarbamic acid . The latter is unstable and spontaneously decomposes into methylamine and carbon dioxide . nih.gov The resulting methylamine can be utilized by microorganisms as a source of both carbon and nitrogen. frontiersin.orgnih.gov

Several carbamate hydrolase enzymes have been identified and characterized, including Carbaryl (B1668338) hydrolase, Aldicarb hydrolase, and others encoded by genes such as mcd, cehA, and cahA. nih.govresearchgate.net These enzymes are often inducible, meaning their production is triggered by the presence of the carbamate compound in the environment.

Table 2: Key Enzymes and Genes in Carbamate Hydrolysis

| Enzyme/Gene | Function | Example Substrate | Reference |

| Carbaryl Hydrolase (CH) | Hydrolyzes ester bond | Carbaryl | nih.govresearchgate.net |

| Aldicarb Hydrolase (AlH) | Hydrolyzes ester bond | Aldicarb | nih.gov |

| Carbofuran Hydrolase (CaH/Mcd/CehA) | Hydrolyzes ester bond | Carbofuran | nih.gov |

| mcbA, cfdJ, cahA | Genes encoding carbamate hydrolases | Various Carbamates | researchgate.net |

Oxidative Metabolism in Microorganisms

Following the initial hydrolysis, microorganisms employ oxidative enzymes to further break down the aromatic portion of the molecule, in this case, 2-(hydroxymethyl)phenol. frontiersin.org Oxidative metabolism is crucial for cleaving the stable aromatic ring. This process is mediated by oxygenases, which incorporate oxygen atoms into the aromatic nucleus, increasing its reactivity and preparing it for ring fission. frontiersin.org

For this compound, two primary oxidative routes are predicted:

Hydroxylation of the Aromatic Ring: Monooxygenases or dioxygenases could add further hydroxyl (-OH) groups to the phenyl ring of the 2-(hydroxymethyl)phenol intermediate. This is a common strategy bacteria use to overcome the resistance of aromatic compounds to degradation. frontiersin.org

Oxidation of the Side Chain: The hydroxymethyl (-CH₂OH) group on the ring is susceptible to oxidation. It could be sequentially oxidized to an aldehyde (-CHO) and then to a carboxylic acid (-COOH) group.

While hydrolysis is generally a detoxification step, subsequent oxidation can sometimes produce metabolites of toxicological significance, although these are typically transient. nih.govepa.gov

Conversion of Carbamates to Dihydroxy Aromatic Intermediates

A conserved theme in the degradation of aromatic compounds, including aryl carbamates, is the "funneling" of metabolic pathways toward central dihydroxy aromatic intermediates, most commonly catechol or its substituted derivatives. frontiersin.orgnih.gov These intermediates are the substrates for ring-cleavage enzymes.

In the predicted pathway for this compound, the initial hydrolysis product, 2-(hydroxymethyl)phenol, would be acted upon by a hydroxylase enzyme. This would likely result in the formation of 3-(hydroxymethyl)catechol . This dihydroxy intermediate is then susceptible to enzymatic ring fission, which opens up the aromatic ring and converts the cyclic structure into a linear aliphatic acid, which can then enter central metabolic pathways like the Krebs cycle.

Metabolic Products of Microbial Transformation

The complete microbial transformation of this compound is expected to produce a sequence of intermediate metabolites, culminating in mineralization to carbon dioxide, water, and biomass. Based on established carbamate degradation pathways, the key metabolic products can be predicted.

Table 3: Predicted Metabolic Products from the Transformation of this compound

| Product Name | Precursor | Formation Step | Reference (Analogous Pathways) |

| 2-(hydroxymethyl)phenol | This compound | Enzymatic Hydrolysis | nih.govresearchgate.net |

| Methylamine | Methylcarbamic acid | Spontaneous Decomposition | frontiersin.orgnih.gov |

| Carbon Dioxide | Methylcarbamic acid | Spontaneous Decomposition | frontiersin.orgnih.gov |

| 3-(hydroxymethyl)catechol | 2-(hydroxymethyl)phenol | Ring Hydroxylation | frontiersin.orgnih.gov |

| Ring Fission Products | 3-(hydroxymethyl)catechol | Dioxygenase Action | nih.govresearchgate.net |

Adaptation and Evolution of Microbial Degradation Pathways

Microbial populations can adapt to the presence of carbamates, leading to the phenomenon of "enhanced degradation," where repeated application of a pesticide results in its increasingly rapid breakdown in the soil. acs.org This adaptation is a key evolutionary response driven by the selection pressure exerted by the xenobiotic compound. nih.gov

The evolution of these degradation pathways is facilitated by several genetic mechanisms:

Horizontal Gene Transfer (HGT): Degradative genes, particularly those encoding carbamate hydrolases, are often located on mobile genetic elements like plasmids and transposons. This allows for the rapid transfer of degradation capabilities between different bacteria, accelerating adaptation within a microbial community. nih.gov

Enzyme Promiscuity: Existing enzymes with broad substrate specificity may be recruited to perform new functions. For example, an esterase that normally acts on a natural substrate might exhibit promiscuous activity towards a carbamate ester bond, providing a starting point for the evolution of a more specialized hydrolase. nih.govscilit.com

Gene Mutation and Duplication: Random mutations can lead to the optimization of enzyme active sites for better binding and catalysis of carbamate substrates. Gene duplication provides raw material for evolution, allowing one copy to retain its original function while the other evolves a new one. nih.gov

Mechanisms of Microbial Resistance to Carbamates

Microbial resistance to carbamates is intrinsically linked to the mechanisms of degradation. The primary form of resistance is enzymatic detoxification, where the microbe modifies or cleaves the toxic compound into a non-toxic form, as described in the hydrolysis and metabolism sections above. nih.gov This is the most effective resistance strategy as it not only protects the microbe but also removes the pollutant from the environment.

Other general mechanisms of microbial resistance to toxic chemicals, which may also play a role, include:

Reduced Permeability: Alterations in the bacterial cell membrane or cell wall can limit the uptake of the toxic carbamate, preventing it from reaching its intracellular target. nih.govnih.govresearchgate.net

Active Efflux Pumps: Some bacteria possess membrane proteins that act as pumps, actively expelling toxic compounds from the cell before they can cause harm. This is a common multidrug resistance mechanism. nih.govresearchgate.net

Target Modification: While the primary target of carbamates (acetylcholinesterase) is relevant for insects and animals, analogous essential enzymes in microbes could theoretically be modified through mutation to become less sensitive to inhibition. nih.gov However, detoxification remains the most prominent and studied resistance mechanism for carbamates in the microbial world.

Biodegradation Kinetics in Environmental Matrices (e.g., soil, wastewater)

The persistence of carbamate pesticides in the environment is largely determined by the rate of their biodegradation, a process heavily influenced by the composition and activity of microbial communities in matrices such as soil and wastewater. For carbamates in general, microbial degradation is a primary route of dissipation. researchgate.net Environmental conditions that support microbial growth, such as optimal temperature, moisture, and pH, also tend to enhance the degradation of these compounds. nih.gov

The initial and often rate-limiting step in the biodegradation of N-methylcarbamates is the hydrolysis of the carbamate ester linkage. researchgate.net This can be carried out by various microorganisms, including bacteria and fungi, which utilize the compound as a source of carbon and nitrogen. nih.gov Genera such as Pseudomonas, Enterobacter, and various fungi have been reported to degrade carbamate pesticides. researchgate.net The degradation process typically follows first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. nih.gov The half-life (DT50) of carbamates in soil can vary widely, from a few days to several weeks, depending on soil type, organic matter content, and microbial activity. researchgate.net For instance, studies on other carbamates have shown that degradation is often more rapid in alkaline soils compared to acidic or neutral soils. researchgate.net

| Environmental Matrix | Kinetic Model | Estimated Half-life (DT50) (days) | Key Influencing Factors |

|---|---|---|---|

| Aerobic Soil (Loam) | First-Order | 15 - 40 | Microbial population, organic matter content, temperature, pH |

| Anaerobic Soil (Flooded) | First-Order | 30 - 70 | Redox potential, specific anaerobic microbial consortia |